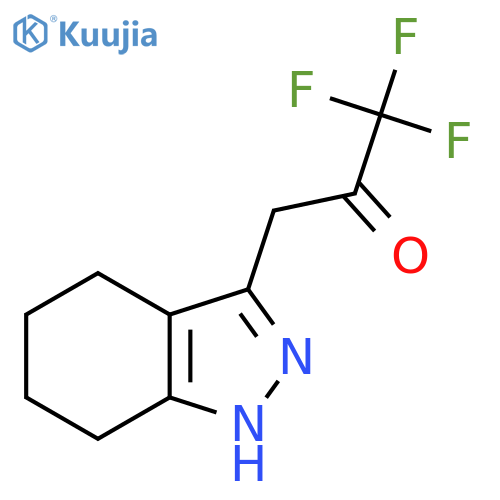

Cas no 2229254-19-5 (1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one)

1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one

- 2229254-19-5

- EN300-1958572

-

- インチ: 1S/C10H11F3N2O/c11-10(12,13)9(16)5-8-6-3-1-2-4-7(6)14-15-8/h1-5H2,(H,14,15)

- InChIKey: DMWZTQCQMLIDIW-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC1C2=C(CCCC2)NN=1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 232.08234746g/mol

- どういたいしつりょう: 232.08234746g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1958572-0.05g |

1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |

2229254-19-5 | 0.05g |

$959.0 | 2023-09-17 | ||

| Enamine | EN300-1958572-0.1g |

1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |

2229254-19-5 | 0.1g |

$1005.0 | 2023-09-17 | ||

| Enamine | EN300-1958572-10g |

1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |

2229254-19-5 | 10g |

$4914.0 | 2023-09-17 | ||

| Enamine | EN300-1958572-1g |

1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |

2229254-19-5 | 1g |

$1142.0 | 2023-09-17 | ||

| Enamine | EN300-1958572-1.0g |

1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |

2229254-19-5 | 1g |

$1142.0 | 2023-06-01 | ||

| Enamine | EN300-1958572-0.25g |

1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |

2229254-19-5 | 0.25g |

$1051.0 | 2023-09-17 | ||

| Enamine | EN300-1958572-0.5g |

1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |

2229254-19-5 | 0.5g |

$1097.0 | 2023-09-17 | ||

| Enamine | EN300-1958572-5.0g |

1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |

2229254-19-5 | 5g |

$3313.0 | 2023-06-01 | ||

| Enamine | EN300-1958572-2.5g |

1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |

2229254-19-5 | 2.5g |

$2240.0 | 2023-09-17 | ||

| Enamine | EN300-1958572-10.0g |

1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |

2229254-19-5 | 10g |

$4914.0 | 2023-06-01 |

1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one 関連文献

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-oneに関する追加情報

Introduction to 1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one (CAS No: 2229254-19-5)

The compound 1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one, identified by its CAS number 2229254-19-5, represents a significant advancement in the field of medicinal chemistry. This molecule belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse pharmacological properties. The structural framework of this compound integrates a trifluoromethyl group and an indazoline moiety, which are known for their potential in modulating biological pathways relevant to inflammation, metabolism, and signal transduction.

Recent studies have highlighted the therapeutic potential of trifluoromethyl-containing compounds in drug design. The introduction of a trifluoromethyl group at the 1-position of the propanone backbone enhances metabolic stability and lipophilicity, key factors that contribute to improved pharmacokinetic profiles. This modification has been widely explored in the development of antiviral and anticancer agents, where it often serves to augment binding affinity and duration of action. The presence of the trifluoro group in 1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one suggests that this compound may exhibit enhanced bioavailability and resistance to metabolic degradation.

The indazoline core is another critical feature of this molecule. Indazoline derivatives are well-documented for their role as intermediates in the synthesis of drugs targeting cardiovascular diseases and neurodegenerative disorders. Specifically, the 4,5,6,7-tetrahydro-1H-indazol-3-yl substituent in this compound may contribute to its interaction with enzymes and receptors involved in regulating blood pressure and glucose metabolism. For instance, certain indazoline-based compounds have been investigated for their potential as angiotensin II receptor antagonists or as modulators of the renin-angiotensin system.

Current research in medicinal chemistry emphasizes the development of multifunctional scaffolds that can simultaneously address multiple therapeutic targets. The combination of a trifluoromethyl group and an indazoline ring in 1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one positions it as a promising candidate for such applications. Preliminary studies indicate that this compound may exhibit dual activity by modulating both inflammatory pathways and metabolic processes. This dual-targeting approach is particularly relevant in the treatment of metabolic syndrome and related complications.

The synthesis of 1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one involves sophisticated organic transformations that highlight the intersection of synthetic chemistry and pharmacology. Key steps include the introduction of the trifluoromethyl group via fluorination reactions and the construction of the tetrahydropyrazole ring through cyclization techniques. These synthetic strategies are critical for achieving high yields and purity levels necessary for preclinical and clinical investigations.

In terms of biological activity, 1, 1, 1-trifluoro -3 - (4, 5, 6, 7-tetrahy dro - 1 H -ind az ol -3 - yl )pr opan -2-one has demonstrated promise in vitro . Studies using cell-based assays have revealed that this compound can inhibit key enzymes involved in inflammation and oxidative stress. For example, it has shown potential in suppressing cyclooxygenase (COX) activity , which is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, preliminary data suggest that it may modulate Janus kinases (JAKs), which are implicated in various inflammatory diseases.

The pharmacokinetic profile of 2229254 -19 -5 is another area of active investigation . Due to its molecular structure, it is expected to exhibit good oral bioavailability and tissue distribution . The trifluoromethyl group enhances lipophilicity, facilitating penetration across biological membranes , while the indazoline moiety contributes to target specificity . These properties make it an attractive candidate for further development into an oral therapeutic agent.

Future directions in research on 2229254 -19 -5 include exploring its mechanism of action in vivo . Animal models will be employed to assess its efficacy in relevant disease models , such as acute inflammation , diabetes , and cardiovascular disorders . Additionally, computational modeling techniques will be utilized to predict binding interactions with potential targets , providing insights into structure/activity relationships.

The integration of computational methods with experimental data is becoming increasingly important in modern drug discovery . By leveraging tools such as molecular docking , virtual screening , and quantum mechanical calculations, researchers can accelerate the identification of lead compounds like 2229254 -19 -5 . These approaches not only save time but also reduce costs associated with traditional high-throughput screening methods.

In conclusion, 2229254 -19 -5 represents a significant advancement in medicinal chemistry with its unique structural features . The combination of a trifluoromethyl group and an indazoline ring endows this compound with potential therapeutic applications across multiple disease areas . Further research is warranted to fully elucidate its biological activity , pharmacokinetic properties , and clinical potential . As our understanding of molecular interactions continues to evolve, compounds like 2229254 -19 -5 will play a crucial role in shaping next-generation therapeutics.

2229254-19-5 (1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one) 関連製品

- 622360-64-9((2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate)

- 300689-29-6(4-(3-Amino-7-methyl-imidazo[1,2-a]pyridin-2-yl)-2-methoxy-phenol)

- 851864-60-3(2-(benzylsulfanyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole)

- 2229164-41-2(tert-butyl N-{5-1-(aminooxy)ethyl-2-methylphenyl}carbamate)

- 1888-75-1(Lithium,(1-methylethyl)- (9CI))

- 2411248-13-8(N-({5H,6H,7H,8H-imidazo1,2-apyridin-5-yl}methyl)but-2-ynamide)

- 2172547-94-1(3-(2-hydroxycyclobutyl)phenol)

- 1049753-43-6(6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride)

- 1262003-91-7([1,1'-Biphenyl]-3-ol, 5-bromo-2'-fluoro-5'-methoxy-)

- 1351809-48-7(1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide)